molecular formula C36H30Ge2 B1599380 Hexaphenyldigermane CAS No. 2816-39-9

Hexaphenyldigermane

Cat. No. B1599380
CAS RN: 2816-39-9
M. Wt: 607.9 g/mol
InChI Key: JQHWEIUKAAZLFP-UHFFFAOYSA-N
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Description

Hexaphenyldigermane , also known by its chemical formula (C6H5)3GeGe(C6H5)3 , is a white solid compound. It exhibits solubility in chloroform but remains insoluble in other common organic solvents. Notably, it can be recrystallized from benzene and toluene .


Synthesis Analysis

Hexaphenyldigermane is commercially obtained from zinc ores and certain coals. It is also naturally found in minerals such as argyrodite and germanite . The synthesis methods involve the reaction of appropriate precursors to yield this compound .


Molecular Structure Analysis

The molecular structure of Hexaphenyldigermane consists of two germanium (Ge) atoms bridged by a central phenyl (C6H5) group on each side. The compound adopts a linear arrangement, with the phenyl rings extending outward from the central Ge-Ge bond .


Chemical Reactions Analysis

  • Sodium in liquid ammonia can convert it to another compound .

Physical And Chemical Properties Analysis

  • Crystal Recrystallization : Possible from benzene and toluene .

Scientific Research Applications

Reactivity and Stability

Hexaphenyldigermane exhibits unique reactivity characteristics. It has been compared with hexakis(pentafluorophenyl)digermane, a compound that reacts with a variety of agents such as water, methanol, hydrogen chloride, and others via cleavage of the germanium-germanium bond. Unlike its counterpart, hexaphenyldigermane does not undergo these reactions under similar conditions, indicating a different level of stability and reactivity (Bochkarev, Razvaev, Vyazankin, & Semenov, 1974). Further research confirms this difference in reactivity, highlighting the unique chemical properties of hexaphenyldigermane compared to its fluorinated analog (Bochkarev, Razuvaev, & Vyazankin, 1975).

Crystal Structure and Physical Properties

Studies on the crystal structure of hexaphenyldigermane have revealed different modifications and properties. It forms a triclinic modification stable below 418 K and a metastable hexagonal modification. The crystal structure includes an achiral bipropeller arrangement with specific GeGe distances, providing insights into its molecular geometry and potential applications in materials science (Dräger & Ross, 1980).

Optical and Electronic Properties

Hexaphenyldigermane's structural characteristics may influence its optical and electronic properties. Research into similar germanium compounds has shown potential for novel optical and electronic applications due to their unique bandgap properties and responses to external stimuli like strain and side-chain substitution. These studies suggest the possibility of tailoring hexaphenyldigermane for specific technological applications, although direct studies on hexaphenyldigermane are needed for confirmation (Fa & Zeng, 2014).

Chemical Synthesis and Transformation

Hexaphenyldigermane could be a key player in various chemical synthesis and transformation processes. Its unique reactivity and stability characteristics make it a potential candidate for studies in organometallic chemistry and catalysis. Research in related germanium compounds has demonstrated various reactions and transformations, hinting at the potential versatility of hexaphenyldigermane in synthetic applications. However, specific studies focusing on hexaphenyldigermane are essential to explore these possibilities further (Komami et al., 2018).

properties

InChI

InChI=1S/2C18H15Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHWEIUKAAZLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Ge2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaphenyldigermane

CAS RN

2816-39-9
Record name Hexaphenyldigermane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
H Gilman, CW Gerow - Journal of the American Chemical Society, 1955 - ACS Publications
… Also, hexaphenyldigermane has never been isolated from … of the hexaphenyldigermane. An attempt to prepare the bis- (… and the isolation of hexaphenyldigermane as the sole product. …
Number of citations: 35 pubs.acs.org
ISM Saiful, Y Ohba, K Mochida… - Physical Chemistry …, 2001 - pubs.rsc.org
EPR signals of the triphenylsilyl and triphenylgermyl radicals were observed for the first time in fluid solution by direct photolysis of hexaphenyldisilane and hexaphenyldigermane. …
Number of citations: 6 pubs.rsc.org
H Gilman, CW Gerow - Journal of the American Chemical Society, 1955 - ACS Publications
… of these studies to hexaphenyldigermane. Because of the … to find that hexaphenyldigermane, like hexaphenyldisilane,2 … no dissociation of hexaphenyldigermane in their ebullioscopic …
Number of citations: 39 pubs.acs.org
H Gilman, C Gerow - The Journal of Organic Chemistry, 1957 - ACS Publications
… hexaphenyldigermane, triphenylgermyltriphenyltin, and possibly hexaphenylditin. The presence of hexaphenyldigermane … Hexaphenyldigermane, which is unaffected by iodine, was …
Number of citations: 25 pubs.acs.org
F Glockling, KA Hooton - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… In following as closely as possible the experimental conditions reported for the preparation of hexaphenyldigermane we encountered considerable variation in the yield of product (O-…
Number of citations: 37 pubs.rsc.org
PW Selwood - Journal of the American Chemical Society, 1939 - ACS Publications
Surface potentials can be put on X or Y stearate multi-films by applying a voltage while the films are in a conducting medium as air ionized by po-lonium. With voltage off, the films lose …
Number of citations: 22 pubs.acs.org
H Gilman, C Gerow - The Journal of Organic Chemistry, 1958 - ACS Publications
… In addition to the acid, there are obtained small amounts of hexaphenyldigermane, … that the cleavage of hexaphenyldigermane is complete. Also, hexaphenyldigermane has often been …
Number of citations: 9 pubs.acs.org
DM Harris, WH Nebergall, OH Johnson… - Inorganic …, 1957 - Wiley Online Library
Hexaphenyldigermane - Harris - 1957 - Inorganic Syntheses - Wiley Online Library …
Number of citations: 11 onlinelibrary.wiley.com
H Gilman, T Soddy - The Journal of Organic Chemistry, 1958 - ACS Publications
… of hexaphenyldigermane melting over … of hexaphenyldigermane was allowed to react with 3.4 g. (0.02 mole) of dibenzofuran.Work-up of the reaction mixture in the same …
Number of citations: 19 pubs.acs.org
F Glockling, KA Hooton, JC Kotz… - Inorganic …, 1966 - Wiley Online Library
Tetraphenylgermane and Hexaphenyldigermane … The insoluble white powder, consisting of crude hexaphenyldigermane, is then dried (either in the air or by heating at 100 to 150" in …
Number of citations: 2 onlinelibrary.wiley.com

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